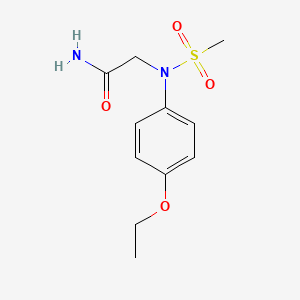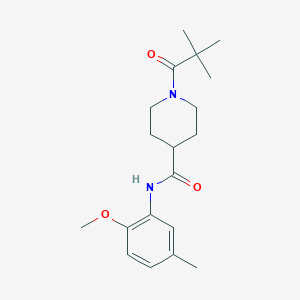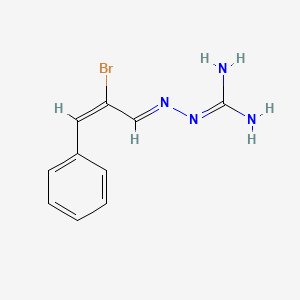![molecular formula C16H14ClNO3 B5796696 methyl 3-[(4-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5796696.png)
methyl 3-[(4-chlorobenzoyl)amino]-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(4-chlorobenzoyl)amino]-2-methylbenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CB-839 and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. In
Wirkmechanismus
CB-839 is a potent and selective inhibitor of glutaminase. It binds to the active site of the enzyme and inhibits its activity, leading to the depletion of glutamate in cancer cells. This, in turn, leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CB-839 has been shown to have a significant impact on cancer cell metabolism. Inhibition of glutaminase leads to the depletion of glutamate, which is essential for cancer cell survival. This, in turn, leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. CB-839 has also been shown to have minimal effects on normal cells, making it a promising therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CB-839 is its selectivity for glutaminase, making it a potent inhibitor of cancer cell metabolism. CB-839 has also shown minimal effects on normal cells, making it a promising therapy for cancer treatment. However, one of the limitations of CB-839 is its stability, which can affect its potency and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of CB-839. One of the potential applications of CB-839 is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. CB-839 has also shown potential as a therapy for other diseases, such as neurodegenerative diseases and metabolic disorders. Further studies are needed to explore the potential of CB-839 in these areas. Additionally, the optimization of the synthesis method and the development of more stable analogs of CB-839 can lead to improved efficacy and potency of the compound.
Synthesemethoden
The synthesis of CB-839 involves the reaction of 4-chlorobenzoyl chloride with 2-methylanthranilic acid in the presence of triethylamine and methanol. The resulting compound is then treated with methyl iodide to obtain methyl 3-[(4-chlorobenzoyl)amino]-2-methylbenzoate. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
CB-839 has been extensively studied for its potential applications in cancer therapy. Glutaminase is an enzyme that plays a crucial role in cancer cell metabolism by converting glutamine to glutamate. Inhibition of glutaminase can lead to the depletion of glutamate, which is essential for cancer cell survival. CB-839 has shown promising results in preclinical studies as a potential therapy for various types of cancer, including breast cancer, pancreatic cancer, and non-small cell lung cancer.
Eigenschaften
IUPAC Name |
methyl 3-[(4-chlorobenzoyl)amino]-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-13(16(20)21-2)4-3-5-14(10)18-15(19)11-6-8-12(17)9-7-11/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBWDJBGJCYUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-2-methylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-naphthylsulfonyl)acetamide](/img/structure/B5796623.png)
![2-(2-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5796633.png)
![N~1~-(2-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5796638.png)
![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5796646.png)
![2-(2-fluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5796653.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5796665.png)

![1-benzyl-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5796670.png)


![N''-[3-methoxy-4-(4-nitrophenoxy)benzylidene]carbonohydrazonic diamide hydrochloride](/img/structure/B5796693.png)


